p-Cresol Rutinoside

Description

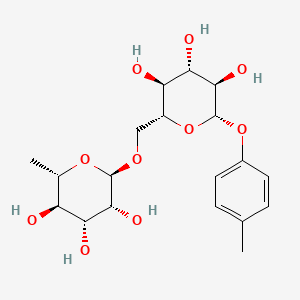

Structure

3D Structure

Properties

Molecular Formula |

C19H28O10 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H28O10/c1-8-3-5-10(6-4-8)28-19-17(25)15(23)13(21)11(29-19)7-26-18-16(24)14(22)12(20)9(2)27-18/h3-6,9,11-25H,7H2,1-2H3/t9-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |

InChI Key |

ASTRDUUKZATKHP-VZOUQOBNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |

Origin of Product |

United States |

Ii. Occurrence and Distribution of P Cresol Rutinoside in Biological Matrices

Natural Occurrence in Plant Species

P-Cresol (B1678582) rutinoside, a glycoside of p-cresol, has been identified in several plant species. Its formation involves the glycosylation of p-cresol, a process that links the phenolic compound to a rutinose sugar molecule. This conversion renders the volatile p-cresol into a non-volatile and odorless form.

The most extensively studied occurrence of p-Cresol rutinoside in agricultural crops is in grapevines (Vitis vinifera). nih.govacs.org Research indicates that p-Cresol rutinoside is one of several volatile phenol (B47542) glycosides that can accumulate in grape berries. nih.govacs.org While it can be naturally present in grapes, its concentration can significantly increase when grapevines are exposed to environmental stressors, most notably wildfire smoke. acs.orgnih.gov

In the context of viticulture, p-cresol, along with other volatile phenols like guaiacol (B22219) and syringol, are known markers for smoke taint in wine. nih.gov When smoke from burning lignin (B12514952) permeates a vineyard, the volatile phenols are absorbed by the grape berries and are then glycosylated by the plant's enzymes to form compounds such as p-Cresol rutinoside. acs.orgbiorxiv.org These glycosides are stored in the grape tissue and can later be hydrolyzed back to their volatile forms during fermentation or even in the mouth during wine consumption, contributing to undesirable smoky off-flavors. acs.org

Studies have been conducted on various Vitis vinifera cultivars, including Cabernet Sauvignon, Merlot, and Pinot noir, to quantify the levels of p-Cresol rutinoside and other related glycosides. nih.govacs.org Research involving multiple vintages and American Viticultural Areas (AVAs) has shown a correlation between the concentration of phenolic diglycosides, including p-Cresol rutinoside, and the intensity of wildfire smoke exposure. acs.orgnih.gov For instance, baseline levels in unsmoked Cabernet Sauvignon were found to be less than 6 μg/L for the sum of several phenolic diglycosides. acs.org In contrast, smoke-exposed grapes showed significantly higher concentrations.

The following table summarizes findings on the detection of p-Cresol rutinoside in Vitis vinifera from various studies.

| Vitis vinifera Cultivar | Condition | Detected Compound | Analytical Method | Reference |

| Cabernet Sauvignon | Smoke-Exposed | p-Cresol rutinoside | UHPLC-MS/MS | acs.org |

| Merlot | Spiked Sample | p-Cresol rutinoside | GC-MS | nih.gov |

| Pinot noir | Smoke-Exposed | p-Cresol rutinoside | Not Specified | acs.org |

| Zinfandel | Smoke-Exposed | p-Cresol rutinoside | UHPLC-MS/MS | nih.gov |

While the primary focus of research has been on grapevines due to the economic impact on the wine industry, p-Cresol rutinoside is a derivative of rutin (B1680289), a flavonoid found in a wide variety of plants. cymitquimica.comemeraldscientific.comimpurity.com Rutin is particularly abundant in the buckwheat plant. cymitquimica.comimpurity.com This suggests the potential for p-Cresol rutinoside to be present in other plant species that metabolize p-cresol and possess the necessary glycosyltransferases. However, specific studies identifying and quantifying p-Cresol rutinoside in other agricultural crops or wild botanical sources are less common compared to the extensive research on Vitis vinifera.

Distribution in Agricultural Crops (e.g., Vitis vinifera)

Presence in Environmental Samples Related to Biological Processes

The presence of p-Cresol rutinoside in environmental samples is intrinsically linked to its biological origin in plants and subsequent release or transformation.

The most significant environmental context for the detection of p-Cresol rutinoside is in plant materials, particularly grape berries, that have been exposed to smoke from wildfires. nih.govacs.orgacs.orgnih.govbiorxiv.org The volatile phenols produced during the combustion of lignin in wood are absorbed by the grapevines. acs.org The plants then metabolize these volatile phenols into non-volatile glycosides, including p-Cresol rutinoside, as a detoxification mechanism. biorxiv.org

Research has focused on developing analytical methods to accurately quantify these glycosides in smoke-exposed grapes to assess the risk of smoke taint in the resulting wine. nih.govacs.org Studies have demonstrated a direct link between the level of smoke exposure and the concentration of p-Cresol rutinoside and other phenolic glycosides in grapes. acs.orgnih.gov For example, research on Cabernet Sauvignon grapes from various California and Oregon AVAs affected by wildfires showed elevated levels of these compounds compared to baseline samples from non-smoke-affected vintages. acs.org

The following table presents data on the levels of p-Cresol rutinoside and other total glycosides in smoke-affected Vitis vinifera.

| Grape Varietal | Smoke Exposure Level | p-Cresol rutinoside (ppb) | Total Glycosides (ppb) | Reference |

| Cabernet Sauvignon | Mild | 56 | 15 | acs.org |

| Zinfandel | Heavy | Not specified | 821 | nih.gov |

In food science, p-Cresol rutinoside is primarily studied as a flavor precursor, particularly in the context of wine. acs.orgacs.org The odorless and non-volatile nature of p-Cresol rutinoside means it does not directly contribute to the aroma of unfermented grape juice. However, its presence is a critical indicator of potential flavor issues in the final product. acs.org

During the winemaking process, the glycosidic bond in p-Cresol rutinoside can be cleaved through enzymatic hydrolysis by yeast or through acid hydrolysis during aging. acs.org This cleavage releases the free, volatile p-cresol, which imparts the characteristic smoky, medicinal, or "Band-Aid" off-aromas associated with smoke taint. nih.gov Therefore, the quantification of p-Cresol rutinoside and other phenolic glycosides in grapes and wine is a key area of research for predicting and managing wine quality. nih.govacs.org

Research has also explored the use of specific enzymes, such as rutinosidases, to potentially mitigate smoke taint by targeting the hydrolysis of these glycosides under controlled conditions. nih.gov These studies often involve spiking wine or grape homogenates with commercially available p-Cresol rutinoside to test the efficacy of different enzymatic treatments. nih.govacs.org

Iii. Biosynthesis and Glycosylation Pathways of P Cresol Rutinoside

Enzymatic Formation of p-Cresol (B1678582) Rutinoside

The final step in the biosynthesis of p-Cresol Rutinoside is the attachment of a rutinose sugar moiety to the p-cresol aglycone. This glycosylation is catalyzed by a specific class of enzymes.

UDP-Glycosyltransferases (UGTs) are a large and diverse family of enzymes (EC 2.4.1.x) that play a crucial role in the glycosylation of a wide array of small molecules in plants, including secondary metabolites. mdpi.com These enzymes catalyze the transfer of a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to an acceptor molecule. researchgate.net This process is fundamental for altering the properties of metabolites, affecting their solubility, stability, and transport within the cell. frontiersin.org

Glycosylation is often the final step in the biosynthesis of natural products. mdpi.com In the context of rutinoside synthesis, a two-step glycosylation process is required. First, a glucosyltransferase attaches a glucose molecule to the aglycone. Subsequently, a rhamnosyltransferase adds a rhamnose molecule to the glucose, forming the rutinose disaccharide. However, some enzymes, known as diglycosidases, can transfer the entire rutinose moiety in a single step. For instance, an enzyme from Acremonium sp. has demonstrated the ability to transfer a rutinosyl group from a donor like hesperidin (B1673128) to various phenolic acceptors. researchgate.net

While the specific UGTs responsible for the synthesis of p-Cresol Rutinoside have not been definitively identified, the UGT superfamily is known to be involved in producing similar compounds. nih.gov For example, UGTs are key to the biosynthesis of rutin (B1680289) (quercetin-3-O-rutinoside) and other flavonoid glycosides. nih.govmdpi.com It is highly probable that one or more UGTs, likely from families known to glycosylate phenolic compounds, are responsible for attaching the sugar moiety to p-cresol in plants. frontiersin.orgmdpi.com

The substrate specificity of UGTs can range from highly specific to broad, allowing them to act on various acceptor molecules. mdpi.comnih.gov Some UGTs can recognize specific aglycones, while others may glycosylate a range of structurally related compounds. nih.gov The formation of p-cresol glucuronide in humans, a related glycosylation process, is primarily catalyzed by UGT1A6 and UGT1A9, which exhibit distinct kinetic profiles. nih.govresearchgate.net

Direct enzyme kinetic data for the synthesis of p-Cresol Rutinoside is not available in the current literature. However, studies on analogous reactions provide insight. For example, the enzymatic transglycosylation of rutinose to the phenolic compound hydroquinone (B1673460) by a diglycosidase from Acremonium sp. has been studied. researchgate.net The yield of this reaction was found to be dependent on pH, acceptor concentration, and the presence of co-solvents, with the highest yield achieved at pH 5.0. researchgate.net The study also observed a linear relationship between the transglycosylation yield and the pKa value of the phenolic acceptor, suggesting that the chemical properties of the aglycone significantly influence the reaction efficiency. researchgate.net

| Parameter | Value | Conditions | Source |

| Enzyme | 6-O-α-rhamnosyl-β-glucosidase | From Acremonium sp. DSM 24697 | researchgate.net |

| Reaction | Transglycosylation of Rutinose | Donor: Hesperidin, Acceptor: Hydroquinone | researchgate.net |

| Optimal pH | 5.0 | 30°C, 2-hour process | researchgate.net |

| Max Yield | 38% (relative to hesperidin) | 36 mM Hydroquinone, 5% (v/v) co-solvent | researchgate.net |

| Substrate Correlation | Apparent direct linear relationship between yield and pKa of the phenolic aglycon | Various phenolic acceptors tested (phloroglucinol, resorcinol, pyrogallol, catechol) | researchgate.net |

This table presents kinetic data for a related enzymatic reaction involving the transfer of a rutinosyl group to a phenolic compound, serving as a proxy for p-Cresol Rutinoside synthesis.

Role of UDP-Glycosyltransferases (UGTs) in Rutinoside Synthesis

Precursor Metabolism and Aglycone Availability

The synthesis of p-Cresol Rutinoside is contingent on the availability of its aglycone precursor, p-cresol. This compound is not typically produced by plants but is generated by microorganisms or introduced from external environmental sources.

p-Cresol is a well-known metabolite of aromatic amino acids, primarily tyrosine and to a lesser extent phenylalanine, produced by microbial activity. nih.govmdpi.com There is no known human or plant pathway for its de novo synthesis. mdpi.com In various biological systems, including the mammalian gut and soil environments, specific bacteria ferment these amino acids to produce p-cresol. frontiersin.orgoup.com

The primary microbial pathway involves the conversion of tyrosine to 4-hydroxyphenylacetic acid (4-HPAA), which is then decarboxylated by the enzyme 4-HPAA decarboxylase to form p-cresol. mdpi.com This pathway is utilized by various intestinal anaerobes, including species of Clostridioides, Bacteroides, and Bifidobacterium. frontiersin.org An alternative, less common pathway involves the oxidation of toluene (B28343) to p-cresol. frontiersin.orgoup.com Fungi, such as Aspergillus fumigatus, can also metabolize p-cresol, typically by oxidizing the methyl group and hydroxylating the aromatic ring, leading to protocatechuic acid, which then enters a degradation pathway. researchgate.net

| Precursor | Intermediate | Key Enzyme | Product | Biological System | Source |

| Tyrosine | 4-Hydroxyphenylacetic acid (4-HPAA) | 4-HPAA decarboxylase | p-Cresol | Microbial (e.g., Clostridioides) | frontiersin.orgmdpi.com |

| Phenylalanine | Phenylacetic acid | (Similar microbial fermentation) | p-Cresol | Microbial | mdpi.comfrontiersin.org |

| Toluene | - | Toluene monooxygenase | p-Cresol | Microbial | frontiersin.org |

This table summarizes the main metabolic pathways leading to the formation of the p-cresol aglycone in biological systems.

The availability of p-cresol in plant tissues is significantly influenced by environmental factors, most notably exposure to wildfire smoke. researchgate.netoregonwine.org Smoke from burning wood contains a variety of volatile phenols, including guaiacol (B22219), syringol, and cresols (o-, m-, and p-cresol). These airborne compounds can be absorbed directly by plants, particularly through the waxy cuticle of fruits like grapes. oregonwine.org

Once absorbed, the plant's metabolic machinery treats these volatile phenols as xenobiotics. To detoxify and sequester them, the plant rapidly glycosylates the phenols, converting them into non-volatile glycosides. oregonwine.org In the case of grapes exposed to wildfire smoke, p-cresol is metabolized into various glycosidic forms, including p-cresol rutinoside. researchgate.netresearchgate.net The levels of these glycosides, including p-cresol rutinoside, are used as key chemical markers to determine the extent of smoke exposure in grapes and the potential for "smoke taint" in wine. awri.com.au Research has shown a direct correlation between the intensity of smoke exposure and the concentration of these glycosides in grape tissues and the resulting wine. acs.org

| Vineyard Sample (2018) | Smoke Impact | p-Cresol Rutinoside (ppb) | Total Phenolic Diglycosides (ppb) | Source |

| Vineyard #12 | Mild | 5.6 | 16 | acs.org |

| Vineyard #1 | Significant | 91 | 351 | acs.org |

| Vineyard #2 | Significant | 53 | 223 | acs.org |

This table shows the measured concentrations of p-Cresol Rutinoside in wine samples from vineyards with varying degrees of wildfire smoke exposure, illustrating the impact of this environmental stressor on precursor availability and subsequent glycoside formation.

Metabolic Pathways of p-Cresol in Biological Systems (e.g., Microbial and Plant Metabolism of Aromatic Amino Acids)

Intracellular Compartmentation and Transport Mechanisms

The biosynthesis of complex natural products like glycosides is a highly organized process within the plant cell, involving multiple compartments and transport steps to manage intermediates and the final product. While the specific mechanisms for p-Cresol Rutinoside have not been elucidated, a general model can be inferred from the study of other plant glycosides, such as cyanogenic glycosides and flavonoids. mdpi.comu-szeged.huresearchgate.net

The initial steps of secondary metabolite biosynthesis, often involving cytochrome P450 enzymes, are typically localized to the endoplasmic reticulum (ER). researchgate.net The final glycosylation step, catalyzed by soluble UGTs, is generally believed to occur in the cytoplasm. researchgate.net This spatial separation necessitates the transport of the aglycone or an intermediate from the ER to the cytoplasm.

Following its synthesis in the cytoplasm, the resulting p-Cresol Rutinoside, which is more water-soluble and less toxic than its aglycone, is likely transported to the vacuole for storage. mdpi.comrsc.org This sequestration in the vacuole prevents the glycoside from interfering with cytoplasmic metabolic processes and protects it from degradation. rsc.org The transport into the vacuole is an active process, often mediated by specific transporters such as those from the ATP-binding cassette (ABC) transporter superfamily. While the precise transporters for p-Cresol Rutinoside are unknown, this pathway represents the consensus model for the intracellular trafficking of many plant glycosides.

Iv. Enzymatic Hydrolysis and Biotransformation of P Cresol Rutinoside

Mechanisms of Glycosidic Bond Cleavage

The fundamental step in the biotransformation of p-cresol (B1678582) rutinoside is the cleavage of the O-glycosidic bond linking the p-cresol aglycone to the rutinose sugar. This hydrolysis is catalyzed by glycosidase enzymes, which exhibit specificity for the sugar moiety and the type of linkage.

In plants, volatile phenols like p-cresol can be detoxified and stored in a non-volatile form through glycosylation, a process catalyzed by glycosyltransferases. acs.orgmdpi.com For instance, when grapevines are exposed to wildfire smoke, volatile phenols are absorbed by the berries and subsequently converted into various glycosides, including rutinosides. acs.orgawri.com.au This suggests an active enzymatic system for managing phenolic compounds. While the primary focus is often on the synthesis of these glycosides, plants also possess endogenous glycosidases. These enzymes can hydrolyze the glycosidic bonds, potentially releasing the volatile compounds. nih.gov This enzymatic activity can be initiated by cellular damage or senescence, bringing the enzyme into contact with its substrate. nih.gov In the context of winemaking, however, the contribution of grape-derived glycosidases to the release of volatile phenols during fermentation is considered less significant compared to microbial enzymatic activity.

Microorganisms are a major source of glycosidases capable of cleaving the bond in p-cresol rutinoside. This is particularly evident in fermentation processes, such as winemaking. awri.com.au During fermentation, yeasts (like Saccharomyces cerevisiae) and bacteria possess β-glucosidase activity that can hydrolyze phenolic glycosides present in the grape must. mdpi.comawri.com.au The odorless glycosides, including cresol (B1669610) rutinosides, can be broken down, releasing volatile phenols which contribute to the aroma profile of the wine. awri.com.auawri.com.au This enzymatic release can also occur during wine aging or even in the mouth upon consumption, due to enzymes in saliva. awri.com.au

Research has focused on identifying and characterizing potent microbial glycosidases to better manage the release of these compounds. nih.gov Specific enzymes have been shown to be effective at degrading rutinosides in wine. awri.com.au The efficiency of these enzymes can be influenced by the specific yeast strain, as different strains exhibit varying levels of glycolytic activity. mdpi.com For example, studies have shown that the type of aglycone (the non-sugar part, like p-cresol) can influence the hydrolytic activity of yeast β-glucosidases. mdpi.com

Endogenous Glycosidases in Plants

Release of the p-Cresol Aglycone

The liberation of the p-cresol aglycone from its rutinoside precursor has been demonstrated in various controlled and complex environments.

Laboratory studies have been crucial in understanding the enzymatic release of p-cresol. In one study, various commercially available β-d-glycosides, including p-cresol rutinoside, were added to a wine base to test the efficacy of newly discovered enzymes. acs.orgnih.gov The goal was to develop an enzymatic hydrolysis method to accurately quantify the total amount of volatile phenols bound in glycosidic forms. acs.org The results from such fortification experiments help characterize the substrate scope and activity of different enzymes. nih.gov

Another study investigated the stability of various volatile phenol (B47542) glycosides in a wine matrix. It was found that while monoglucosides of p-cresol showed some release of the free volatile phenol over 12 weeks, the more complex disaccharides (like rutinosides) were generally more stable under non-enzymatic, acid-catalyzed hydrolysis conditions in finished wine. mdpi.com This highlights the critical role of specific enzymatic activity for the release of p-cresol from p-cresol rutinoside.

| Glycoside Tested | Matrix | Condition | Key Finding | Reference |

| p-Cresol Rutinoside | Cabernet Sauvignon Wine | Fortification experiment with novel glycosidases (CbBglB-1, ObBglB, CbBglB-2) | Novel enzymes demonstrated the ability to hydrolyze p-cresol rutinoside, enabling quantification of the bound aglycone. | nih.gov |

| p-Cresol Glucoside | Model Wine | 12-week aging study | A measurable increase in free p-cresol was detected, indicating some hydrolysis of the monoglucoside. | mdpi.com |

| Various Volatile Phenol Disaccharides | Model Wine | 12-week aging study | Disaccharides were found to be largely stable, emphasizing the need for enzymatic action for significant hydrolysis. | mdpi.com |

In complex biological systems, the transformation of p-cresol rutinoside is part of a larger network of metabolic activities.

Fermenting Must: In winemaking, grape-derived glycosides like cresol rutinosides are extracted into the must during crushing and pressing. researchgate.net Throughout fermentation, microbial enzymes hydrolyze these precursors, leading to an increase in free volatile phenols. awri.com.auresearchgate.net The concentration of these glycosides can decrease significantly during this process, corresponding to a rise in the volatile p-cresol that can impact the wine's sensory profile. awri.com.au The extent of this hydrolysis is dependent on factors such as the yeast and bacteria present, enzyme contact time, and wine matrix conditions like temperature and alcohol content. awri.com.au

Rumen Fluid: The rumen provides a highly active microbial environment for the biotransformation of dietary compounds. Studies on the metabolism of rutin (B1680289) (quercetin-3-O-rutinoside) in dairy cows offer insights into the fate of related compounds and the dynamics of p-cresol. In the rumen, rutin is rapidly degraded by microbes, which involves the cleavage of the rutinoside sugar. nih.gov Interestingly, the degradation of rutin was found to inhibit the production of p-cresol. nih.govmdpi.comresearchgate.net This occurs because the metabolic pathway for rutin degradation competes for the same decarboxylase enzymes needed to convert 4-hydroxyphenylacetic acid (a precursor from tyrosine) into p-cresol. mdpi.comresearchgate.net This competitive inhibition leads to a decrease in p-cresol concentration in the rumen fluid, while its precursor, 4-hydroxyphenylacetic acid, accumulates. nih.govmdpi.comresearchgate.net

| Matrix | Process | Observation | Mechanism | Reference |

| Fermenting Wine Must | Fermentation | Release of volatile p-cresol from glycosidic precursors. | Hydrolysis of glycosidic bonds by yeast and bacterial glycosidases. | mdpi.comawri.com.auawri.com.au |

| Rumen Fluid | Microbial Metabolism | Introduction of rutin leads to a decrease in p-cresol concentration. | Competitive inhibition of the decarboxylase enzyme responsible for converting 4-hydroxyphenylacetic acid to p-cresol. | nih.govmdpi.comresearchgate.net |

In vitro Hydrolysis Studies

Post-Hydrolysis Fate of p-Cresol in Specific Environments (excluding human/animal physiological effects)

Once p-cresol is released from its glycosidic precursor, its fate is determined by the surrounding environmental conditions. In soil and water, p-cresol is subject to several degradation pathways. Biodegradation is a primary removal process, but chemical oxidation and photolysis also contribute. cdc.gov

A specific example of its biotransformation was observed in a nitrifying consortium evaluated in batch cultures. nih.gov This microbial community was capable of completely oxidizing p-cresol. The process involved a sequential transformation: p-cresol was first oxidized to p-hydroxybenzaldehyde, which was then converted to p-hydroxybenzoate. nih.gov These intermediates were subsequently mineralized. nih.gov The study noted that the oxidation of p-hydroxybenzaldehyde was the rate-limiting step in the complete degradation of p-cresol by this specific consortium. nih.gov This demonstrates a defined microbial pathway for the breakdown of free p-cresol in a non-physiological, environmental context.

V. Advanced Analytical Methodologies for P Cresol Rutinoside Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating p-cresol (B1678582) rutinoside from other compounds present in a sample. The choice between liquid and gas chromatography is dictated by the compound's properties; as a non-volatile glycoside, p-cresol rutinoside is directly amenable to liquid chromatography, while its aglycone, p-cresol, can be analyzed by gas chromatography.

Liquid Chromatography (LC) Approaches (e.g., HPLC, UHPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the primary technique for the direct analysis of p-cresol rutinoside. etslabs.comvitis-vea.de These methods separate compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent).

UHPLC systems, which use smaller particle-sized columns and higher pressures than traditional HPLC, offer faster analysis times and improved resolution and sensitivity. etslabs.cometslabs.com For the analysis of p-cresol rutinoside and other phenolic glycosides, reversed-phase chromatography is commonly employed, typically using a C18 column. nih.gov The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govacs.org

For instance, a method for analyzing urinary p-cresol used a reverse phase C18 column with an isocratic mobile phase of acetonitrile, water, and formic acid (10:90:0.05, v/v/v), achieving a retention time of approximately 3.4 minutes for p-cresol. nih.gov While this is for the aglycone, similar principles apply to the separation of the rutinoside, which would have a different retention time due to its higher polarity. Laboratories like ETS Laboratories utilize UHPLC coupled with tandem mass spectrometry (QQQ) for routine analysis of cresol (B1669610) rutinoside in grape juice and wine. etslabs.cometslabs.com

| Technique | Column Type | Common Mobile Phases | Detector | Application Example | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Water/Acetonitrile with Formic Acid | MS/MS | Quantification of volatile phenol (B47542) glycosides in grapes and wine. | |

| UHPLC | Reversed-Phase C18 | Water/Methanol with Ammonium Formate | MS/MS (QQQ) | Analysis of smoke-derived glycosylated markers in wine. | etslabs.cometslabs.comacs.org |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS/MS) for Related Volatile Phenols

Gas chromatography is a powerful technique for analyzing volatile compounds. Since p-cresol rutinoside is a non-volatile glycoside, it cannot be directly analyzed by GC. However, GC-MS and GC-MS/MS are frequently used for the indirect analysis of p-cresol rutinoside by measuring its volatile aglycone, p-cresol, after a hydrolysis step (either acidic or enzymatic) that cleaves the sugar moiety. nih.govoregonstate.edu This approach is often used to determine the "total" or "bound" concentration of volatile phenols.

This method is particularly relevant in the analysis of smoke taint in wine, where seven key volatile phenols, including o-, m-, and p-cresol, are monitored as markers. nih.gov A simple GC-MS/MS method for quantifying both free and bound volatile phenols in grapes has been reported, which requires neither sample cleanup nor a derivatization step and achieves a limit of detection (LOD) of ≤ 1 ng/g. nih.gov Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used to extract volatile phenols from the sample matrix before GC-MS analysis. journals.ac.zathermofisher.com

| Analyte | Method | Sample Preparation | Key Findings | Reference |

|---|---|---|---|---|

| p-Cresol (from p-Cresol Rutinoside) | GC-MS/MS | Acid or Enzymatic Hydrolysis | Allows for the quantification of total p-cresol content, representing the bound glycosidic forms. | nih.govoregonstate.edu |

| Volatile Phenols (including cresols) | HS-SPME-GC-MS | Headspace Solid-Phase Microextraction | Effective for analyzing volatile phenols in wine made from smoke-affected grapes. | journals.ac.za |

| p-Cresol | GC-MS | QuEChERS Method | Quantified p-cresol in smoked meat products with concentrations ranging from <40 to 872 µg/kg. | researchgate.netnih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of p-cresol rutinoside, providing molecular weight information, structural details through fragmentation, and highly sensitive quantification. It is almost always coupled with a chromatographic separation step (LC-MS or GC-MS).

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying p-cresol rutinoside in complex mixtures. researchgate.net This technique involves multiple stages of mass analysis. In a typical setup, such as a triple quadrupole (QQQ) mass spectrometer, the first quadrupole selects the precursor ion (the molecular ion of p-cresol rutinoside), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion (product ion) for detection. etslabs.combiorxiv.org This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference. nih.gov

For p-cresol rutinoside, the fragmentation pattern is characteristic. The glycosidic bond is typically cleaved, resulting in a product ion corresponding to the p-cresol aglycone (m/z 107). scienceopen.comresearchgate.net The analysis of these specific precursor-to-product ion transitions confirms the compound's identity and allows for its precise quantification. ives-openscience.eu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of <5 ppm). This capability allows for the determination of the elemental formula of a compound, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones like p-cresol rutinoside. vitis-vea.de

A study utilizing an Orbitrap mass spectrometer successfully identified a range of volatile phenol glycoconjugates, including cresol rutinoside, in smoke-affected wine. vitis-vea.de The high mass accuracy helps to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions), which is a common challenge in the analysis of complex natural product extracts.

Isotope Dilution Analysis (IDA) for Absolute Quantification

Isotope Dilution Analysis (IDA) is considered the most accurate method for absolute quantification. ives-openscience.eu This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., p-cresol rutinoside-d7) to the sample as an internal standard at the beginning of the sample preparation process. biorxiv.org

Because the labeled standard is chemically identical to the native analyte, it behaves identically during extraction, chromatography, and ionization. Any sample loss or matrix effects during the analytical procedure will affect both the native analyte and the labeled standard equally. nih.gov By measuring the ratio of the response of the native analyte to the labeled standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. ives-openscience.eu This method is used by research institutions like the Australian Wine Research Institute for the precise measurement of smoke taint markers. ives-openscience.eu

Spectroscopic Methods for Structural Characterization

Spectroscopy is indispensable for the unambiguous structural elucidation of p-cresol rutinoside, confirming the identity of the p-cresol (aglycone) moiety, the rutinose (disaccharide) unit, and the nature of their glycosidic linkage.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural determination of organic molecules like p-cresol rutinoside. rsc.org It provides detailed information about the carbon-hydrogen framework and the connectivity between different parts of the molecule.

One-dimensional (1D) NMR (¹H and ¹³C) provides primary data on the chemical environment of each proton and carbon atom.

¹H NMR: The proton spectrum reveals signals corresponding to the aromatic protons of the p-cresol ring, the methyl group protons of p-cresol, and the numerous protons of the two sugar units (glucose and rhamnose) that constitute rutinose. The chemical shifts and coupling constants of the anomeric protons (the H-1 of glucose and H-1 of rhamnose) are particularly diagnostic for determining the nature and stereochemistry of the glycosidic bonds.

¹³C NMR: The carbon spectrum shows distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon of the p-cresol unit, and the carbons of the glucose and rhamnose moieties.

Two-dimensional (2D) NMR experiments are essential to assemble the complete structure by establishing correlations between nuclei. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are critical for identifying the linkage between the p-cresol aglycone and the rutinose sugar. An HMBC experiment would show a correlation between the anomeric proton of the glucose unit (H-1") and the carbon of the p-cresol ring bearing the glycosidic oxygen (C-4), confirming the attachment point. Other 2D techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within each spin system (i.e., within the p-cresol ring and within each sugar unit), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. rsc.org

| p-Cresol Moiety (in CDCl₃) chemicalbook.comchemicalbook.comnih.gov | Rutinose Moiety (in CD₃OD, from Isorhamnetin-3-O-rutinoside) mdpi.com | ||

|---|---|---|---|

| Position | δ (ppm) | Position | δ (ppm) |

| ¹H NMR | ¹H NMR | ||

| H-2, H-6 | ~7.07 (d) | Glc H-1'' | ~5.32 (d) |

| H-3, H-5 | ~6.78 (d) | Rha H-1''' | ~4.55 (d) |

| 4-CH₃ | ~2.31 (s) | Rha H-6''' (CH₃) | ~1.19 (d) |

| ¹³C NMR | ¹³C NMR | ||

| C-1 | ~153.1 | Glc C-1'' | ~103.1 |

| C-2, C-6 | ~115.2 | Glc C-2'' | ~71.6 |

| C-3, C-5 | ~130.2 | Glc C-3'' | ~68.6 |

| C-4 | ~130.1 | Glc C-4'' | ~70.8 |

| 4-CH₃ | ~20.5 | Glc C-5'' | ~74.2 |

| Glc C-6'' | ~66.1 | ||

| Rha C-1''' | ~100.5 | ||

| Rha C-2''' | ~72.4 | ||

| Rha C-3''' | ~70.8 | ||

| Rha C-4''' | ~70.3 | ||

| Rha C-5''' | ~68.3 | ||

| Rha C-6''' (CH₃) | ~16.6 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is primarily used to investigate chromophores (light-absorbing parts of the molecule). For p-cresol rutinoside, the chromophore is the p-cresol aromatic ring. The rutinose moiety, being a sugar, does not absorb significantly in the 200–800 nm range.

Therefore, the UV spectrum of p-cresol rutinoside is expected to be nearly identical to that of unconjugated p-cresol. Studies on p-cresol show a strong absorption maximum (λmax) around 278-280 nm in neutral or nonpolar solvents, with a secondary shoulder or peak. In alkaline solutions, a bathochromic (red) shift to a longer wavelength (around 294 nm) is observed due to the deprotonation of the phenolic hydroxyl group. This characteristic is useful for detection but would be absent in p-cresol rutinoside as the phenolic proton is replaced by the sugar.

| Compound | Solvent/Condition | λmax (nm) | Reference |

|---|---|---|---|

| p-Cresol | Hexane | 278 | researchgate.net |

| p-Cresol | 0.1M NaOH-methanol | 294 | Current time information in Bangalore, IN. |

| p-Cresol | Not specified | 281 (Excitation) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)

Sample Preparation and Derivatization Strategies for Enhanced Detectability

The analysis of p-cresol rutinoside, especially at trace levels in complex matrices like wine or plasma, often requires extensive sample preparation to remove interferences and enhance the analyte's signal. Two primary approaches are used: direct analysis of the intact glycoside and indirect analysis via hydrolysis to the aglycone.

Direct Analysis: For the direct measurement of p-cresol rutinoside, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), sample preparation focuses on extraction and cleanup. Solid-Phase Extraction (SPE) is commonly used to isolate glycosides from the sample matrix.

Indirect Analysis (Hydrolysis): A frequent strategy involves cleaving the glycosidic bond to release the free p-cresol aglycone, which can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. This is often necessary because reference standards for the intact glycosides may not be commercially available.

Acid Hydrolysis: Treatment with strong acids (e.g., 1 N HCl or 1.25 N H₂SO₄) at high temperatures (e.g., 100°C) effectively cleaves the sugar moiety.

Enzymatic Hydrolysis: Specific glycosidase enzymes can be used for a more targeted release of the aglycone under milder conditions.

Derivatization: To improve chromatographic behavior and significantly boost sensitivity in mass spectrometry, the released p-cresol can be derivatized. This is particularly useful for detecting very low concentrations.

Dansyl Chloride (DC): Reacts with the hydroxyl group of p-cresol, allowing for sensitive detection in positive ion mode LC-MS.

1,2-dimethylimidazole-5-sulfonyl chloride (DMISC): A derivatizing agent reported to increase detection sensitivity for p-cresol by up to 40-fold compared to dansyl derivatization.

| Strategy | Description | Typical Application | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Uses a solid sorbent to isolate glycosides from a liquid sample, removing interfering compounds. | Direct analysis of p-cresol rutinoside in wine. | |

| Acid Hydrolysis | Cleavage of the glycosidic bond using acid and heat to liberate free p-cresol. | Indirect quantification of total p-cresol from its glycosides. | |

| Enzymatic Hydrolysis | Use of specific enzymes (glycosidases) to release the p-cresol aglycone. | Targeted release of volatile phenols from glycosidic precursors. | chemicalbook.com |

| Dansyl Chloride Derivatization | Chemical modification of the hydroxyl group on p-cresol to enhance ionization for MS detection. | Trace analysis of p-cresol in biological samples. | |

| DMISC Derivatization | A highly sensitive derivatization agent for p-cresol, significantly improving detection limits. | Quantification of p-cresol at low picogram levels in plasma and brain tissue. |

Method Validation Parameters: Sensitivity, Reproducibility, and Specificity

For any analytical method to be considered reliable for routine use, it must be thoroughly validated. The key parameters are sensitivity, reproducibility, and specificity.

Sensitivity: This is defined by the method's Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For p-cresol and its rutinoside, methods have been developed with LOQs in the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. For instance, a validated GC-MS/MS method for free p-cresol (after hydrolysis) achieved an LOQ between 1 and 3.3 ng/mL. A highly sensitive LC-MS/MS method for derivatized p-cresol reported detection down to 20 pg/mL in plasma.

Reproducibility (Precision): This measures the closeness of agreement between repeated measurements of the same sample. It is typically expressed as the Relative Standard Deviation (RSD). For methods analyzing p-cresol and its precursors, RSD values are generally required to be below 15%. A simple GC-MS/MS method for smoke-related phenols reported RSDs of less than 12% for repeated analyses.

Specificity (Selectivity): This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. In mass spectrometry-based methods (GC-MS/MS, LC-MS/MS), specificity is achieved by monitoring unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

| Analytical Method | Matrix | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| LC-MS/MS | Wine, Grape Juice | Linearity (R²) | > 0.995 | |

| LC-MS/MS | Wine, Grape Juice | Recovery | 103% (for p-cresol rutinoside) | |

| GC-MS/MS (after hydrolysis) | Grapes | Reproducibility (RSD) | < 12% | |

| GC-MS/MS (after hydrolysis) | Grapes | LOD | ≤ 1 ng/g | |

| LC-MS/MS (with DMISC derivatization) | Plasma | Accuracy (Recovery) | 91-100% | |

| LC-MS/MS (with DMISC derivatization) | Plasma | Precision (RSD) | < 15% | |

| LC-MS/MS (with DMISC derivatization) | Plasma | LOD | 20 pg/mL |

Vi. P Cresol Rutinoside As a Biomarker in Research Applications

Biomarker for Environmental Stressors

Indicator of Smoke Exposure in Grapevines and Wine

P-Cresol (B1678582) rutinoside is a key glycosidic biomarker used to identify the exposure of grapevines and wine to smoke from wildfires or prescribed burns. awri.com.au When wood burns, it releases volatile phenols, such as p-cresol, into the atmosphere. awri.com.aumdpi.com These airborne compounds can be absorbed by grape berries and leaves. mdpi.com Inside the grape, enzymatic processes convert these volatile phenols into non-volatile glycosides, including p-cresol rutinoside. mdpi.com This conversion means that while the immediate smoky aroma might not be present on the grapes, the precursors for smoke taint are. awri.com.au

The presence and concentration of p-cresol rutinoside, along with other phenolic glycosides like syringol gentiobioside, methylsyringol gentiobioside, and phenol (B47542) rutinoside, serve as robust indicators of smoke exposure. awri.com.au Research has shown that smoke-exposed grapes and the resulting wines consistently exhibit elevated levels of these glycosides compared to their unexposed counterparts. awri.com.auajevonline.org For instance, in a study of California wines from vintages with significant wildfire activity, cresol (B1669610) rutinoside (which includes p-cresol rutinoside) was one of the most abundant glycoconjugates found in affected wines, with mean values significantly higher than those from non-smoke-affected vintages. ajevonline.org

The accumulation of these glycosides can vary depending on the grape variety. mdpi.com Studies have noted differences in the profiles of phenolic glycosides between varieties like Chardonnay, Merlot, and Shiraz when exposed to the same smoke conditions. mdpi.commdpi.com For example, Chardonnay grapes have been observed to accumulate higher concentrations of cresol rutinosides compared to other varieties under certain conditions. mdpi.com The timing and density of smoke exposure during the grape ripening season also play a crucial role in the extent of glycoside accumulation. mdpi.comenartis.com

Correlation with Sensory Attributes of Smoke Taint (excluding human sensory panel details)

The accumulation of p-cresol rutinoside and other related glycosides in grapes is directly linked to the eventual sensory perception of smoke taint in wine. awri.com.auresearchgate.net While p-cresol rutinoside itself is non-volatile and does not have a smoky aroma, it acts as a precursor. awri.com.au During fermentation and aging, and even in the mouth through the action of salivary enzymes, these glycosides can break down, releasing the free volatile phenol, p-cresol. awri.com.aumdpi.comnih.gov

Free p-cresol, along with other volatile phenols like guaiacol (B22219), m-cresol (B1676322), and o-cresol, contributes to undesirable sensory characteristics in wine, often described as 'smoky,' 'burnt,' 'ashy,' or 'medicinal'. awri.com.aumdpi.com The release of these compounds from their glycosidic precursors can create a lingering, unpleasant aftertaste. mdpi.com

Research has established a strong correlation between the concentrations of specific glycosides in grapes and the intensity of smoke-related flavors in the final wine. awri.com.auresearchgate.net Studies focusing on Chardonnay, Pinot Noir, and Shiraz have demonstrated that models incorporating guaiacol, cresols (including p-cresol), and their glycosidic forms, such as cresol rutinoside, can effectively predict the intensity of smoke flavor. researchgate.net Specifically, cresol rutinoside, along with guaiacol rutinoside, has been identified as an important contributor to models that predict smoke flavor, suggesting these compounds are key drivers of the undesirable sensory outcome. awri.com.auawri.com.au The sum of guaiacol and cresols in wine has shown a very good ability to predict the intensity of smoke flavor. awri.com.au

Methodologies for Biomarker Profiling and Quantitative Assessment

The accurate measurement of p-cresol rutinoside and other smoke taint biomarkers is crucial for assessing the risk of smoke taint in grapes and wine. nih.gov The primary analytical techniques used for the quantitative assessment of these glycosides are based on liquid chromatography coupled with mass spectrometry. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted method for the quantification of phenolic glycosides, including p-cresol rutinoside. nih.gov This technique involves separating the compounds in a grape or wine sample using high-performance liquid chromatography (HPLC) and then detecting and quantifying them with a tandem mass spectrometer. The use of stable isotope-labeled internal standards, such as d7-p-cresol rutinoside, is a common practice to ensure high accuracy and precision in the measurements. mdpi.combiorxiv.org

Another advanced technique is Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) , often utilizing an Orbitrap mass spectrometer. This method allows for the identification and quantification of a broad range of volatile phenol glycoconjugates and helps in discovering new or less common biomarkers of smoke exposure. ajevonline.org

For the analysis of the volatile phenols released from these glycosides, Gas Chromatography-Mass Spectrometry (GC-MS) or GC-MS/MS is frequently employed. mdpi.comnih.gov This often involves an acid hydrolysis step to break down the glycosides and release the free volatile phenols before analysis. nih.gov

The following table summarizes the primary analytical methods used for p-cresol rutinoside and related compounds:

| Analytical Technique | Analyte Type | Purpose | Reference |

| LC-MS/MS | Phenolic Glycosides (e.g., p-Cresol Rutinoside) | Quantitative assessment in grapes and wine. | nih.gov |

| LC-HRMS (Orbitrap) | Volatile Phenol Glycoconjugates | Identification and quantification of a wide range of biomarkers. | ajevonline.org |

| GC-MS/MS | Free Volatile Phenols (after hydrolysis) | Quantification of volatile phenols released from glycosides. | nih.gov |

Development of Predictive Models Based on p-Cresol Rutinoside Concentrations

Researchers have focused on developing predictive models that use the concentrations of p-cresol rutinoside and other key biomarkers in grapes to forecast the likely sensory impact of smoke taint in the resulting wine. researchgate.net This approach aims to provide grape growers and winemakers with a tool to assess the risk associated with smoke-exposed grapes and make informed decisions about harvesting and winemaking. researchgate.net

Studies have shown that statistical models, particularly those using partial least squares (PLS) regression, can successfully predict smoke flavor intensity based on the chemical composition of grapes and wine. researchgate.netawri.com.au A key finding from this research is that a subset of smoke marker compounds, rather than all measured compounds, are the most important drivers of smoke flavor. awri.com.auawri.com.au

Specifically, models based on the concentrations of guaiacol, o-cresol, m-cresol, p-cresol, guaiacol rutinoside, and cresol rutinosides in grapes have demonstrated good predictive power for smoke flavor in the final wine. researchgate.net While syringol gentiobioside is a reliable biomarker for smoke exposure, it has been found to be less critical for predicting the intensity of smoke flavor. awri.com.auawri.com.au

The Australian Wine Research Institute (AWRI) has developed a risk assessment framework based on extensive research. awri.com.au This framework uses the concentrations of key smoke marker compounds in grapes, including the sum of guaiacol plus cresols and guaiacol rutinoside, to categorize the risk of producing a smoke-affected wine into different zones (e.g., 'green,' 'grey,' and 'red'). awri.com.au While p-cresol rutinoside is part of the broader "cresol rutinosides" group considered in these models, its contribution is significant. awri.com.au These models often show slight variations between different grape cultivars, indicating that variety-specific models may offer the best predictive accuracy. researchgate.net

The development of these predictive models represents a significant step forward in managing the economic and quality risks posed by wildfire smoke in viticulture. researchgate.net

Vii. Ecological and Biological Significance of P Cresol Rutinoside Non Human/clinical Focus

Role in Plant Secondary Metabolism and Defense Mechanisms

Plants produce a vast array of secondary metabolites that are not essential for primary growth and development but are crucial for survival, adaptation, and defense. nih.govresearchgate.net Phenolic compounds, including p-cresol (B1678582), are a major class of these secondary metabolites, known for their roles in protecting plants against herbivores and pathogens. numberanalytics.comfrontiersin.org

The formation of p-cresol rutinoside is a key step in the secondary metabolism of certain plants, functioning as a defense and detoxification mechanism. mdpi.combiorxiv.org Volatile phenols like p-cresol can be toxic to the plant's own cells. numberanalytics.com By attaching a rutinoside sugar molecule, the plant converts the volatile and potentially harmful p-cresol into a non-volatile, water-soluble glycoside. hin.com.au This process, known as glycosylation, effectively sequesters the compound, often within the cell's vacuole, preventing autotoxicity. numberanalytics.comnih.gov

In some plant species, such as Orchis purpurea, p-cresol itself is produced in significant amounts and is considered a toxin with phytotoxic allelopathic activity, suggesting it serves as a direct chemical defense. nih.govnih.gov The subsequent conversion to its rutinoside form is part of the plant's strategy to manage these defensive compounds safely. numberanalytics.com Phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection, represent a similar class of defensive secondary metabolites. embrapa.br The metabolic pathways that produce these defense compounds, such as the phenylpropanoid pathway, are central to a plant's ability to respond to environmental threats. numberanalytics.comfrontiersin.org

Response to Abiotic Stress (e.g., Smoke, Drought)

The synthesis of phenolic compounds is a well-documented plant response to various abiotic stressors, including drought, extreme temperatures, and smoke. mdpi.commdpi.com p-Cresol rutinoside is a prominent example of a compound formed in response to a specific abiotic stress: exposure to smoke from vegetation fires. hawaiibevguide.com

Wildfires release large quantities of volatile phenols, such as guaiacol (B22219), syringol, and cresols (o-, m-, and p-cresol), from the burning of lignin (B12514952) in wood. mdpi.comhawaiibevguide.com Grapevines and other plants can absorb these airborne phenols through their leaves and fruit skins. mdpi.comhin.com.au Once absorbed, the plant's metabolic machinery rapidly converts these volatile compounds into non-volatile glycosides, including p-cresol rutinoside. mdpi.combiorxiv.orgaffinitylabs.com.au This metabolic response serves as a detoxification process, and the resulting glycosides are stored within the plant tissues. numberanalytics.comhin.com.au

Consequently, elevated concentrations of p-cresol rutinoside and other phenolic glycosides in grapes are now used as reliable chemical markers to determine if a vineyard has been exposed to smoke. researchgate.netawri.com.au The presence of these compounds is a direct indicator of the plant's physiological response to the abiotic stress of smoke contamination. While the link between p-cresol rutinoside and drought is less direct, drought stress is known to induce the accumulation of various phenolic compounds as a general defense mechanism to mitigate oxidative stress. mdpi.commdpi.commdpi.com Severe heat, another abiotic stress often accompanying fires, may impact a plant's ability to mount this defense, potentially leading to lower levels of glycosylated markers. napagrowers.org

Table 1: Key Phenolic Markers of Smoke Exposure in Grapes

This table outlines the primary volatile phenols released during wildfires and their corresponding non-volatile glycosides that are formed within grape berries as a response to smoke exposure. The analysis of these markers helps assess the risk of "smoke taint" in wine.

| Volatile Smoke Markers | Non-Volatile Glycoside Markers |

| Guaiacol | Guaiacol rutinoside |

| 4-Methylguaiacol | 4-Methylguaiacol rutinoside |

| o-Cresol | o-Cresol rutinoside |

| m-Cresol (B1676322) | m-Cresol rutinoside |

| p-Cresol | p-Cresol rutinoside |

| Syringol | Syringol gentiobioside |

| 4-Methylsyringol | 4-Methylsyringol gentiobioside |

| Phenol (B47542) | Phenol rutinoside |

Source: Adapted from various studies on smoke taint chemistry. hawaiibevguide.comaffinitylabs.com.auresearchgate.netawri.com.au

Interaction with Plant Physiological Processes (e.g., Glycosyltransferase Activity)

The formation of p-cresol rutinoside is intrinsically linked to fundamental plant physiological processes, most notably the activity of glycosyltransferase (GT) enzymes. mdpi.combiorxiv.org GTs are a large and diverse family of enzymes that catalyze the transfer of sugar moieties from an activated donor molecule to an acceptor molecule. biorxiv.org In plants, uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) are primarily responsible for the glycosylation of secondary metabolites, a crucial process for detoxification, transport, and storage. biorxiv.org

When a plant is exposed to smoke, the absorbed p-cresol acts as an acceptor molecule. A UGT enzyme then facilitates the transfer of a rutinose sugar unit to the p-cresol, forming p-cresol rutinoside. mdpi.combiorxiv.orgnih.gov Research has shown that smoke exposure triggers rapid transcriptional changes in grape berries, leading to the upregulation of specific UGT genes. biorxiv.org This indicates a direct and swift physiological response at the genetic level to the presence of smoke-derived volatile phenols.

Studies have identified glycosyltransferase enzymes in grapevine leaves that can convert a range of volatile phenols, including m-cresol and o-cresol, into their glycoside forms. mdpi.com The enzyme UGT72B27, for instance, has been shown to be capable of glycosylating various smoke-derived phenols. biorxiv.org Identifying the specific GTs involved in the formation of p-cresol rutinoside is an active area of research, as it could provide targets for breeding or biotechnological strategies to mitigate the effects of smoke exposure in crops. biorxiv.org

Influence on Microbial Communities (e.g., in Fermentation Environments)

In fermentation environments, particularly winemaking, p-cresol rutinoside and other phenolic glycosides act as precursors that can significantly influence microbial activity and the final product's sensory profile. awri.com.au While p-cresol rutinoside itself is odorless, it can be hydrolyzed back into volatile p-cresol by the enzymatic activity of microorganisms, such as the yeast Saccharomyces cerevisiae, during fermentation. hin.com.auawri.com.aunih.gov

This release of free p-cresol contributes to the undesirable sensory characteristics known as "smoke taint" in wine, which can manifest as smoky, burnt, medicinal, or tar-like aromas and flavors. hawaiibevguide.comawri.com.au The glycosides can also be hydrolyzed by enzymes in human saliva during consumption, contributing to a lingering ashy aftertaste. hawaiibevguide.comawri.com.au

Different strains of wine yeast exhibit varying levels of β-glucosidase activity, the enzyme responsible for breaking down these glycosides. mdpi.com This means the choice of yeast strain can influence the extent to which smoke taint precursors are converted into volatile phenols, thereby affecting the final concentration of p-cresol in the wine. mdpi.com For example, studies have shown significant yeast strain-specific differences in the ability to hydrolyze various volatile phenol glycosides. mdpi.com

Beyond winemaking, p-cresol is a known microbial metabolite in other environments. In the gut, for instance, certain bacteria can produce p-cresol. mdpi.comnih.gov Conversely, some bacteria, like the nitrifying bacterium Nitrosomonas eutropha, are capable of degrading p-cresol, indicating that the presence of this compound or its precursors can shape the metabolic functions and composition of microbial communities. nih.gov

Ix. Advanced Research Trajectories and Emerging Applications

Elucidating Specific Glycosyltransferase Enzymes Involved in p-Cresol (B1678582) Rutinoside Synthesis

The synthesis of p-cresol rutinoside involves the enzymatic transfer of a rutinosyl moiety (6-O-α-L-rhamnopyranosyl-β-D-glucopyranose) to a p-cresol molecule. This reaction is catalyzed by specific enzymes known as glycosyltransferases (GTs). Research is actively focused on identifying and characterizing the particular GTs responsible for this transformation.

Glycosyltransferases are a diverse family of enzymes that facilitate the formation of glycosidic bonds by transferring monosaccharides from an activated sugar nucleotide to an acceptor molecule. While the "one enzyme-one linkage" concept was once prevalent, it is now understood that many GTs exhibit a degree of promiscuity, accepting various donor and acceptor substrates. In the context of p-cresol rutinoside, this means that several different GTs might be capable of its synthesis.

One area of investigation involves enzymes from the glycoside hydrolase family 5-23 (GH5-23). These enzymes are known to cleave glycosidic bonds in β-glucosylated or rutinosylated flavonoids and can also catalyze transglycosylation reactions to form new glycoconjugates. nih.gov For instance, two fungal glycosidases, McGlc from Mucor circinelloides and PcGlc from Penicillium chrysogenum, have demonstrated the ability to hydrolyze flavonoid rutinosides and synthesize novel rutinosylated compounds. nih.gov

Another notable enzyme is a diglycosidase from Acremonium sp. DSM 24697, which can transfer the rutinosyl group from hesperidin (B1673128) to various phenolic acceptors. researchgate.net This enzyme, a 6-O-α-rhamnosyl-β-glucosidase, has been used to synthesize 4-hydroxyphenyl-β-rutinoside, a compound structurally related to p-cresol rutinoside. researchgate.net The efficiency of this enzymatic transglycosylation is influenced by factors such as pH, temperature, and the presence of co-solvents. researchgate.net

The study of these and other GTs is crucial for understanding the natural biosynthesis of p-cresol rutinoside and for developing enzymatic methods for its controlled synthesis. escholarship.org

Investigating the Long-Term Stability and Fate of p-Cresol Rutinoside in Complex Matrices

The stability of p-cresol rutinoside in complex environments, such as food and biological systems, is a critical area of research. In the context of winemaking, p-cresol rutinoside is recognized as a marker for smoke exposure in grapes. Studies have shown that phenolic diglycosides, including p-cresol rutinoside, can be stable in bottled wine for over 2.5 years. nih.gov This long-term stability has significant implications for the sensory characteristics of the wine over time. nih.gov

The fate of p-cresol rutinoside is also influenced by enzymatic activity. For example, glycosidases present in human saliva can rapidly hydrolyze these glycosides, releasing the volatile p-cresol, which can contribute to undesirable smoky or medicinal off-flavors. nih.gov

In other biological contexts, the metabolism of related compounds provides insight into the potential fate of p-cresol rutinoside. For instance, p-cresol itself is metabolized in the colon and liver to form p-cresyl sulfate (B86663) and p-cresyl glucuronide. nih.gov The microbial degradation of rutin (B1680289), a flavonoid glycoside, in the rumen of dairy cows leads to the formation of various metabolites, and this process can influence the production of p-cresol. mdpi.com This suggests that the gut microbiome could play a significant role in the breakdown of p-cresol rutinoside.

The stability and fate of p-cresol rutinoside are dependent on the specific matrix and the enzymes present. Research in this area utilizes techniques like liquid chromatography-mass spectrometry (LC-MS) to track the compound and its metabolites over time. mdpi.comacs.org

Developing Novel Biotechnological Approaches for Modification or Remediation

The presence of p-cresol rutinoside and other phenolic glycosides can be undesirable in certain applications, such as wine production where they contribute to "smoke taint." wsu.edu This has spurred the development of biotechnological approaches to modify or remove these compounds.

One promising strategy involves the use of specific enzymes to hydrolyze the glycosidic bond, releasing the sugar moiety and the volatile phenol (B47542). Immobilized β-glucosidase has been investigated as a method to treat smoke-affected wine. wsu.edu By passing the wine through a system containing the immobilized enzyme, the phenolic glycosides can be broken down. wsu.edu However, the effectiveness of this approach can be influenced by factors such as temperature and the initial concentration of the glycosides. wsu.edu

Enzymatic transglycosylation also presents a potential avenue for modification. As demonstrated with the diglycosidase from Acremonium sp., it is possible to transfer the rutinosyl group to other molecules, effectively altering the chemical composition of the matrix. researchgate.net This could be used to convert p-cresol rutinoside into a different, less problematic compound.

Furthermore, research into the enzymatic synthesis of rutinosides using glycosidases from fungi like Mucor circinelloides and Penicillium chrysogenum opens up possibilities for controlled modification of phenolic profiles. nih.gov These enzymes show high stability and can be used in reactions with high substrate concentrations, making them suitable for biotechnological applications. nih.gov

Systems Biology Approaches to Understand p-Cresol Rutinoside Metabolism and Function

Systems biology offers a holistic approach to understanding the complex interactions that govern the metabolism and function of compounds like p-cresol rutinoside. This approach integrates data from various "-omics" fields (genomics, transcriptomics, proteomics, and metabolomics) to create comprehensive models of biological systems.

In the context of p-cresol rutinoside, a systems biology approach could be used to unravel the intricate network of enzymes and metabolic pathways involved in its synthesis and degradation. For example, understanding how the gut microbiome influences the metabolism of dietary compounds that lead to p-cresol formation is a key area of study. rsc.orgrsc.org Integrated systems biology approaches are being used to investigate how microbial metabolites impact mammalian health, with a focus on the gut-liver-brain axis. rsc.org

The metabolism of p-cresol and its derivatives, p-cresyl sulfate and p-cresyl glucuronide, has been studied in the context of their effects on gut hormones and intestinal transit. nih.gov A systems-level understanding of these processes could reveal the broader physiological roles of p-cresol and its glycosylated forms.

By combining experimental data with computational modeling, systems biology can help to predict how changes in one part of the system (e.g., diet, microbial composition) might affect the levels and activity of p-cresol rutinoside and its metabolites.

Computational Chemistry and Molecular Modeling Studies of p-Cresol Rutinoside Interactions

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and interactions of molecules like p-cresol rutinoside at an atomic level. fiveable.mekallipos.gr These methods use computer simulations and mathematical models to predict molecular behavior, providing insights that can be difficult to obtain through experimental methods alone. fiveable.me

Molecular modeling can be used to study the interaction between p-cresol rutinoside and the active sites of enzymes, such as glycosyltransferases and glycosidases. unifap.br By simulating the binding process, researchers can understand the structural features of the enzyme that are important for recognizing and processing the glycoside. This information is valuable for designing enzymes with improved or altered activity for biotechnological applications. escholarship.org

Quantum chemical calculations, a subset of computational chemistry, can provide detailed information about the electronic properties of p-cresol rutinoside, which can help to explain its reactivity and interactions with other molecules. unifap.br Potential energy surfaces can be mapped to understand the energy changes that occur during enzymatic reactions involving the glycoside. fiveable.me

Molecular dynamics simulations can be used to study the conformational flexibility of p-cresol rutinoside and how it behaves in different solvent environments. schrodinger.com This can provide insights into its stability and transport properties in complex matrices.

These computational approaches, often used in conjunction with experimental data, are essential for building a detailed understanding of the chemical and biological behavior of p-cresol rutinoside. kallipos.grschrodinger.com

Q & A

Basic Research Questions

Q. What standardized in vitro methodologies are used to evaluate p-Cresol Rutinoside’s effects on oxidative stress and inflammation?

- Methodological Answer :

- ELISA quantifies cytokines (e.g., IL-1β) and biomarkers like PAI-1 and uPA .

- MTT assays assess cell viability under varying p-Cresol concentrations .

- Flow cytometry measures ROS generation and cell cycle arrest (e.g., S-phase arrest in endothelial cells) .

- Table :

Q. Which in vivo models are validated for studying p-Cresol Rutinoside’s therapeutic effects in osteoarthritis?

- Methodological Answer :

- MIA (monosodium iodoacetate)-induced osteoarthritis in rats : Evaluates cartilage degradation via modified Mankin scores (0–13 scale) and OARSI grades (1–6 scale) .

- Key biomarkers: IL-1β (inflammation), CTX-II (cartilage breakdown), SOD (antioxidant), and MDA (oxidative stress) .

- Table :

Q. What biomarkers are critical for assessing p-Cresol Rutinoside’s antioxidant efficacy?

- Methodological Answer :

- SOD (superoxide dismutase) : Neutralizes ROS; measured via enzymatic assays .

- MDA (malondialdehyde) : Lipid peroxidation marker; quantified using thiobarbituric acid reactive substances (TBARS) .

- ROS levels : Detected via DCF fluorescence in flow cytometry .

Advanced Research Questions

Q. How can researchers reconcile dose-dependent contradictions in p-Cresol Rutinoside’s cellular effects?

- Methodological Answer :

- Dose-response gradients : Test concentrations spanning thresholds (e.g., 50–1000 mM p-Cresol ).

- Cell-line specificity : Compare outcomes across primary vs. immortalized cells (e.g., EAHY endothelial vs. U937 mononuclear cells ).

- Statistical modeling : Use ANOVA with post-hoc Tukey tests to identify significance (P < 0.05) .

- Table :

| Concentration (mM) | Cell Line | Effect |

|---|---|---|

| 50–100 | EAHY endothelial | ↓Cell density, no apoptosis |

| 500 | EAHY endothelial | S-phase arrest, ↑apoptosis |

| 750 | U937 mononuclear | Apoptosis dominant |

Q. What experimental strategies elucidate p-Cresol Rutinoside’s dual pro-inflammatory and antioxidant roles?

- Methodological Answer :

- Pathway inhibition : Block NF-κB (e.g., using inhibitors like BAY 11-7082) to isolate antioxidant mechanisms .

- Multi-omics integration : Combine transcriptomics (SOD2 expression) with metabolomics (MDA levels) .

- Time-course studies : Track temporal shifts from acute inflammation to chronic oxidative damage .

Q. How should cytotoxicity thresholds be defined for p-Cresol Rutinoside in long-term exposure studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.